5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid
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Overview
Description
5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a furan ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with furan-2-carboxylic acid under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the two components .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with an ethyl group instead of a dimethyl group.
3-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the furan ring, making it less complex.
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid: Different positioning of the carboxylic acid group.
Uniqueness
5-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid is unique due to the presence of both a pyrazole and a furan ring in its structure. This dual-ring system can impart unique electronic and steric properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H10N2O4 |
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Molecular Weight |
234.21 g/mol |
IUPAC Name |
5-(2,5-dimethylpyrazole-3-carbonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4/c1-6-5-7(13(2)12-6)10(14)8-3-4-9(17-8)11(15)16/h3-5H,1-2H3,(H,15,16) |
InChI Key |
AFWQSLYIGXNVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)C2=CC=C(O2)C(=O)O)C |
Origin of Product |
United States |
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